1-isobutyrylbenzo[cd]indol-2(1H)-one
Description
1-Isobutyrylbenzo[cd]indol-2(1H)-one is a derivative of the benzo[cd]indol-2(1H)-one scaffold, a tricyclic structure with a lactam ring.
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(2-methylpropanoyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C15H13NO2/c1-9(2)14(17)16-12-8-4-6-10-5-3-7-11(13(10)12)15(16)18/h3-9H,1-2H3 |
InChI Key |
JVGCZMVZVZKSTI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
Canonical SMILES |
CC(C)C(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticancer and Kinase Inhibition
- BET Bromodomain Inhibition : Derivatives like 6-(3,5-dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one (compound 11) inhibit BRD4(1) with temperature shifts (ΔT) of 1.2–1.8°C in thermal shift assays (TSA). Cycloalkyl substituents at the R position optimize hydrophobic interactions with the WPF shelf of BRD4 .
- Aurora B Kinase Inhibition : 1-(n-Propyl)-6-sulfonylbenzo[cd]indol-2(1H)-one derivatives (e.g., compound 7e) show potent activity (IC₅₀ < 1 µM) in spectrophotometric enzyme assays .
- Lysosome Targeting: Polyamine conjugates (e.g., compound 15f) inhibit hepatocellular carcinoma migration (IC₅₀ ~5 µM) and induce autophagy/apoptosis via lysosomal localization .
Imaging and Dual Functionality
- Compound 15f exhibits strong green fluorescence, suggesting utility as a lysosomal imaging agent. This dual functionality (therapeutic + diagnostic) is absent in alkyl or acyl derivatives .
Activity Summary:
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility :
- Metabolic Stability : Polyamine conjugates (e.g., 15f) may face rapid renal clearance, while acylated derivatives (e.g., isobutyryl) could undergo esterase-mediated hydrolysis .
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